Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate
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Overview
Description
Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate is an organic compound with the molecular formula C20H30O3. It is known for its unique structural properties, which include a phenyl ring substituted with a pentyloxy group and a cyclohexane ring substituted with an ethyl group and a carboxylate ester. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate typically involves the esterification of 4-(pentyloxy)phenol with 4-ethylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Trans-4-(butyloxy)phenyl 4-ethylcyclohexanecarboxylate
- Trans-4-(hexyloxy)phenyl 4-ethylcyclohexanecarboxylate
- Trans-4-(pentyloxy)phenyl 4-methylcyclohexanecarboxylate
Uniqueness
Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate is an organic compound with promising biological activities that have garnered attention in scientific research. This article explores its synthesis, biological mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
The synthesis of this compound typically involves the esterification of 4-(pentyloxy)phenol with 4-ethylcyclohexanecarboxylic acid. Key reagents used in this process include dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is generally conducted under anhydrous conditions to ensure high yield and purity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities and receptor functions, leading to various physiological effects. The compound has been investigated for its potential influence on:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can bind to receptors, potentially influencing neurotransmitter systems or inflammatory responses.
Therapeutic Applications
Research indicates that this compound may have applications in treating various conditions due to its biological properties:
- Anti-inflammatory Effects : Preliminary studies suggest it may exhibit anti-inflammatory activity, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis and psoriasis .
- Neuropharmacology : The compound's interaction with serotonin receptors positions it as a potential lead in developing antidepressants or other neuroactive drugs .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Trans-4-(butyloxy)phenyl 4-ethylcyclohexanecarboxylate | Shorter alkoxy chain | Moderate anti-inflammatory properties |
Trans-4-(hexyloxy)phenyl 4-ethylcyclohexanecarboxylate | Longer alkoxy chain | Enhanced lipophilicity, potential for CNS activity |
Trans-4-(pentyloxy)phenyl 4-methylcyclohexanecarboxylate | Methyl substitution on cyclohexane | Varied interaction profiles with receptors |
This compound stands out due to its specific substitution pattern, which may lead to distinct pharmacological profiles compared to its analogs .
Case Studies and Research Findings
- Inflammatory Models : In animal models of inflammation, compounds similar to this compound demonstrated significant reductions in pro-inflammatory cytokines, indicating a potential mechanism for therapeutic action against inflammatory diseases .
- Neurotransmitter Interaction : Studies have shown that related compounds can selectively inhibit serotonin reuptake, suggesting that this compound may also possess similar properties, warranting further investigation into its use as an antidepressant .
- Cell Culture Experiments : In vitro studies have indicated that the compound can modulate cell signaling pathways associated with inflammation and cell proliferation, providing a basis for its potential use in cancer therapeutics.
Properties
CAS No. |
67589-53-1 |
---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.457 |
IUPAC Name |
(4-pentoxyphenyl) 4-ethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C20H30O3/c1-3-5-6-15-22-18-11-13-19(14-12-18)23-20(21)17-9-7-16(4-2)8-10-17/h11-14,16-17H,3-10,15H2,1-2H3 |
InChI Key |
AYWFHDWHQHJJTK-QAQDUYKDSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CC |
solubility |
not available |
Origin of Product |
United States |
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